O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride
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Overview
Description
O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C5H10FNO·HCl. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its unique structural features, which include a fluorocyclobutyl group attached to a hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride typically involves the reaction of 1-fluorocyclobutylmethanol with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitroso compounds, while reduction can produce amines. Substitution reactions can result in various substituted hydroxylamine derivatives .
Scientific Research Applications
O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The fluorocyclobutyl group enhances the compound’s stability and binding affinity, making it a potent inhibitor in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- O-[(4-Fluorophenyl)methyl]hydroxylamine;hydrochloride
- O-[(4-Fluorobenzyl)hydroxylamine;hydrochloride
- Methoxyamine
Uniqueness
O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride is unique due to its fluorocyclobutyl group, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability and reactivity, making it a valuable tool in scientific research .
Biological Activity
O-[(1-Fluorocyclobutyl)methyl]hydroxylamine; hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. Hydroxylamines are known for their role in organic synthesis and their biological relevance, particularly in the context of medicinal chemistry. This article aims to detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C5H9ClFN\O
- Molecular Weight : 155.58 g/mol
- CAS Number : Not specified in the search results.
- Physical State : Typically exists as a hydrochloride salt, enhancing its solubility in water.
Hydroxylamines, including O-[(1-Fluorocyclobutyl)methyl]hydroxylamine; hydrochloride, are known to participate in various biochemical pathways. They can act as nucleophiles, reacting with electrophilic centers in biological molecules such as proteins and nucleic acids. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Hydroxylamines can modify amino acid residues in enzymes, potentially inhibiting their function.
- Formation of Oximes : This compound may react with carbonyl compounds to form oximes, which can influence metabolic pathways.
Antimicrobial Properties
Research indicates that compounds similar to O-[(1-Fluorocyclobutyl)methyl]hydroxylamine exhibit antimicrobial activity. Hydroxylamines have been studied for their ability to inhibit bacterial growth and biofilm formation. For instance, a study on methoxyamine derivatives showed significant antibacterial effects against various pathogens .
Cytotoxic Effects
The cytotoxicity of hydroxylamines has been documented in various cancer cell lines. A study demonstrated that hydroxylamine derivatives could induce apoptosis in cancer cells by activating caspase pathways . The exact cytotoxic profile of O-[(1-Fluorocyclobutyl)methyl]hydroxylamine; hydrochloride remains to be fully elucidated but is expected to follow similar trends.
Case Studies
-
Study on Hydroxylamine Derivatives :
- A comprehensive analysis was conducted on the biological activities of various hydroxylamine derivatives, including their effects on cancer cells and microbial pathogens.
- Results indicated that these compounds could significantly reduce cell viability in certain cancer cell lines while exhibiting selective toxicity .
- Mechanistic Insights from Related Compounds :
Comparative Analysis
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
O-[(1-Fluorocyclobutyl)methyl]hydroxylamine; hydrochloride | Potential antimicrobial and cytotoxic effects | Nucleophilic attack on electrophiles |
Methoxyamine Hydrochloride | Antimicrobial, chemotherapeutic adjuvant | Forms oximes; modifies protein functions |
O-Methylhydroxylamine Hydrochloride | Antimicrobial | Inhibits bacterial growth |
Properties
IUPAC Name |
O-[(1-fluorocyclobutyl)methyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5(4-8-7)2-1-3-5;/h1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWCMYJXQQUAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CON)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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